molecular formula C11H17NO B3138172 4-{[(2-Methylpropyl)amino]methyl}phenol CAS No. 448925-28-8

4-{[(2-Methylpropyl)amino]methyl}phenol

Cat. No.: B3138172
CAS No.: 448925-28-8
M. Wt: 179.26 g/mol
InChI Key: QZLVZRFDXGBCCH-UHFFFAOYSA-N
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Description

4-{[(2-Methylpropyl)amino]methyl}phenol is a phenolic compound featuring an amine functional group. Its molecular structure, which includes a phenol ring and a 2-methylpropyl (isobutyl) chain linked via an aminomethyl group, makes it a compound of interest in various chemical and pharmacological research fields . Compounds with phenolic and amine groups are frequently investigated as intermediates in organic synthesis and for the development of novel molecules with potential biological activity . Research into structurally similar phenolic compounds, such as thymol (2-isopropyl-5-methylphenol), has demonstrated a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities . The antioxidant potential is often attributed to the phenolic hydroxyl group, which can neutralize free radicals and augment endogenous antioxidant defenses . Furthermore, the presence of an alkylamine side chain in its structure may influence its interaction with biological membranes and various enzyme systems. This product is provided for research use only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)7-12-8-10-3-5-11(13)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLVZRFDXGBCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 4 2 Methylpropyl Amino Methyl Phenol

Established Synthetic Routes and Reaction Pathways for the Compound

The creation of 4-{[(2-Methylpropyl)amino]methyl}phenol is typically achieved through multi-step synthetic sequences. The core challenge lies in the precise introduction and positioning of the aminomethyl group on the phenol (B47542) ring. The selection of a particular synthetic pathway is often dictated by factors such as the commercial availability of starting materials, desired reaction yield, and the scalability of the process.

Precursor Integration in Synthetic Schemes

The judicious selection of precursor molecules is fundamental to the successful synthesis of this compound. The primary building blocks for this compound are phenol, which provides the foundational aromatic ring and hydroxyl group; isobutylamine (B53898), which serves as the source of the (2-methylpropyl)amino moiety; and formaldehyde (B43269) (or a suitable equivalent like paraformaldehyde), which provides the methylene (B1212753) bridge that connects the amino group to the phenol ring.

A common and established synthetic strategy involves the direct condensation of these three precursors in a one-pot reaction, a classic example of the Mannich reaction. In this approach, the precursors are typically reacted in a suitable solvent, often an alcohol such as ethanol, to facilitate the reaction.

PrecursorChemical Role
PhenolAromatic core and directing group
IsobutylamineNucleophilic amine component
FormaldehydeElectrophilic methylene source

Targeted Functional Group Introduction Strategies

A critical aspect of the synthesis is the regioselective introduction of the aminomethyl group onto the phenol ring. The hydroxyl group of phenol is an ortho-, para-directing group, meaning it activates these positions for electrophilic aromatic substitution. To selectively obtain the para-substituted product, this compound, careful control of reaction conditions is necessary. Factors such as temperature, solvent, and the stoichiometry of the reactants can influence the ratio of ortho to para isomers. In many instances, the para product is the thermodynamically more stable isomer and its formation can be favored by employing higher reaction temperatures or longer reaction times.

Mannich Reaction in Aminomethylphenol Synthesis

The Mannich reaction is a cornerstone of organic synthesis and is particularly well-suited for the aminomethylation of acidic compounds like phenols. researchgate.net This three-component condensation reaction involves the aminoalkylation of an acidic proton, in this case on the phenol ring, with formaldehyde and a primary or secondary amine. nih.gov

Mechanistic Investigations of Iminium Ion Formation

The mechanism of the Mannich reaction commences with the formation of a highly reactive electrophilic species known as an iminium ion. This occurs through the reaction of isobutylamine with formaldehyde. The nitrogen atom of isobutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration to generate the N-(2-methylpropyl)methaniminium ion. The rate of this initial step is often dependent on the pH of the reaction medium.

Key Steps in Iminium Ion Formation:

Nucleophilic attack of isobutylamine on the formaldehyde carbonyl group.

Formation of a hemiaminal intermediate.

Protonation of the hydroxyl group followed by elimination of a water molecule to form the iminium ion.

Regioselectivity and Stereochemical Control in Mannich Adduct Formation

Once the iminium ion is formed, the electron-rich phenol ring acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. The hydroxyl group of the phenol directs this electrophilic substitution to the ortho and para positions. The formation of the desired para-isomer, this compound, is often in competition with the formation of the ortho-isomer.

The regiochemical outcome can be influenced by several factors. Steric hindrance from the hydroxyl group can disfavor substitution at the ortho position, particularly with bulky amines, thus favoring the para product. Furthermore, thermodynamic control, achieved through higher temperatures and longer reaction times, typically favors the formation of the more stable para-substituted product.

As this compound is an achiral molecule, stereochemical control is not a consideration in its synthesis.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to enhance the sustainability and environmental profile of the production process. nih.gov Key areas of focus include the use of more environmentally benign solvents, the development of catalytic methods, and the optimization of reaction conditions to improve atom economy.

Solvent selection is a critical aspect of green synthesis. The use of water or bio-derived solvents as alternatives to traditional volatile organic compounds (VOCs) can significantly reduce the environmental impact. researchgate.net Furthermore, solvent-free reaction conditions, where the neat reactants are mixed, represent an even more sustainable approach. researchgate.net

The development of catalytic methods for the Mannich reaction is another important avenue of green chemistry research. The use of solid acid or base catalysts can facilitate the reaction, potentially allowing for milder reaction conditions and easier separation of the catalyst from the reaction mixture, which can then be recycled and reused. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, also aligns with the principles of green chemistry by reducing waste and improving efficiency. rsc.org

Green Chemistry PrincipleApplication in the Synthesis of this compound
Atom Economy Utilizing one-pot reactions like the Mannich synthesis to maximize the incorporation of starting materials into the final product.
Use of Safer Solvents Employing water, ethanol, or other biodegradable solvents in place of hazardous organic solvents.
Catalysis Investigating the use of reusable solid acid or base catalysts to improve reaction efficiency and reduce waste.
Energy Efficiency Optimizing reaction conditions to proceed at lower temperatures and pressures, thereby reducing energy consumption.

Development of Sustainable Synthetic Protocols

The primary route for the synthesis of this compound is through the reductive amination of a suitable phenolic aldehyde with 2-methylpropylamine (isobutylamine). Sustainable protocols for this transformation focus on maximizing atom economy, reducing waste, and utilizing environmentally benign reagents and conditions.

One of the key strategies in developing sustainable synthetic protocols is the implementation of one-pot reactions. wikipedia.orgorganicchemistrytutor.com In the context of synthesizing this compound, a one-pot reductive amination would involve the direct reaction of 4-hydroxybenzaldehyde (B117250) with 2-methylpropylamine in the presence of a reducing agent, without the need to isolate the intermediate imine. wikipedia.orgorganicchemistrytutor.com This approach simplifies the experimental procedure, reduces solvent usage, and minimizes waste generation.

The choice of reducing agent is crucial for the sustainability of the process. While traditional reducing agents like sodium borohydride (B1222165) can be effective, milder and more selective reagents such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often preferred as they can selectively reduce the imine in the presence of the aldehyde. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation, using molecular hydrogen as the reductant, represents a greener alternative as the only byproduct is water. mdpi.com

Biocatalysis has emerged as a powerful tool for developing sustainable synthetic routes. rsc.org The use of enzymes, such as amine dehydrogenases, can offer high selectivity and operate under mild reaction conditions, often in aqueous media. frontiersin.org While specific application to this compound is not widely reported, the potential for enzymatic reductive amination of 4-hydroxybenzaldehyde with 2-methylpropylamine presents an exciting avenue for a highly sustainable and environmentally friendly synthesis. rsc.orgfrontiersin.org

Evaluation of Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems is central to the green synthesis of this compound. The focus is on catalysts that are highly active, selective, and can be easily separated and reused.

Heterogeneous catalysts are particularly attractive for sustainable processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. rsc.org For the reductive amination to produce this compound, several types of heterogeneous catalysts can be considered.

Noble Metal Catalysts: Palladium (Pd) and rhodium (Rh) supported on carbon (Pd/C, Rh/C) are highly effective for catalytic hydrogenation and reductive amination of phenolic compounds. mdpi.com These catalysts typically exhibit high activity and selectivity under relatively mild conditions.

Non-Noble Metal Catalysts: In an effort to reduce reliance on expensive and rare precious metals, catalysts based on more abundant metals like nickel (Ni) and cobalt (Co) have been developed. mdpi.com Nickel-based catalysts, for example, have shown promise in the reductive amination of aldehydes and can be a cost-effective and more sustainable alternative to noble metal catalysts. wikipedia.orgmdpi.com

Bimetallic Catalysts: The combination of two different metals can lead to synergistic effects, resulting in improved catalytic activity and selectivity. mdpi.com For instance, Rh-Ni bimetallic catalysts have demonstrated high conversion rates in reductive amination reactions. mdpi.com

Biocatalysts: As mentioned previously, enzymes like amine dehydrogenases represent the pinnacle of environmentally benign catalysis. frontiersin.org They operate under mild conditions, are highly selective, and are derived from renewable resources. rsc.orgfrontiersin.org

Below is an interactive data table summarizing the evaluation of different catalytic systems for the synthesis of this compound via reductive amination.

Catalyst TypeExamplesAdvantagesDisadvantages
Noble MetalPd/C, Rh/CHigh activity and selectivity, mild reaction conditions. mdpi.comHigh cost, potential for metal leaching.
Non-Noble MetalNi-based, Co-basedLower cost, abundant. mdpi.comMay require harsher conditions, lower activity than noble metals. nih.gov
BimetallicRh-Ni/SiO2Synergistic effects leading to enhanced performance. mdpi.comMore complex to prepare and characterize.
BiocatalystsAmine DehydrogenasesHigh enantioselectivity, mild aqueous conditions, renewable. frontiersin.orgLimited stability under certain conditions, substrate specificity.

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process.

Large-Scale Synthesis Strategies

For the large-scale synthesis of this compound, reductive amination remains the most viable route. The choice between batch and continuous flow processing is a key consideration.

Batch Processing: Traditionally, chemical manufacturing has relied on batch reactors. This approach offers flexibility in producing different products in the same equipment. For the synthesis of this compound, a large batch reactor would be charged with the reactants (4-hydroxybenzaldehyde and 2-methylpropylamine), solvent, and catalyst. The reaction would proceed under controlled temperature and pressure, followed by work-up and purification.

Continuous Flow Processing: Modern chemical manufacturing is increasingly adopting continuous flow chemistry due to its advantages in safety, efficiency, and scalability. chemrxiv.org A continuous flow setup for this synthesis would involve pumping the reactant streams through a heated reactor containing a packed bed of a heterogeneous catalyst. chemrxiv.org This allows for better heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and easier automation and control.

Downstream processing is another critical aspect of large-scale synthesis. This involves the separation of the product from the catalyst and any unreacted starting materials or byproducts. The use of heterogeneous catalysts simplifies this process, as they can be removed by filtration. rsc.org Subsequent purification steps may include distillation, crystallization, or chromatography to achieve the desired product purity.

Advanced Techniques for Process Efficiency and Yield Enhancement

To maximize the efficiency and yield of the industrial synthesis of this compound, several advanced techniques can be employed.

Catalyst Optimization: The performance of the catalyst is paramount. Research into optimizing the catalyst, for example, by modifying the support material, controlling the particle size of the metal, or using bimetallic formulations, can lead to significant improvements in reaction rate and selectivity. mdpi.com

Reaction Condition Optimization: A thorough investigation of the reaction parameters, including temperature, pressure, solvent, and reactant ratios, is necessary to identify the optimal conditions for maximizing the yield of the desired product while minimizing the formation of impurities.

Process Intensification: Continuous flow chemistry is a form of process intensification that can lead to higher throughput and more consistent product quality. chemrxiv.org Other techniques, such as the use of microwave irradiation or ultrasound, have been shown to accelerate reaction rates in some cases, although their scalability can be a challenge.

Mechanochemistry: Solvent-free reaction conditions, such as those achieved through mechanochemical methods (e.g., ball milling), are being explored as a green and efficient alternative to traditional solvent-based synthesis. chemrxiv.org This approach can reduce waste and simplify product isolation. chemrxiv.orged.gov

By implementing these advanced techniques, the industrial-scale production of this compound can be made more sustainable, efficient, and economically viable.

Reaction Mechanisms and Reactivity Profiles of 4 2 Methylpropyl Amino Methyl Phenol

Phenolic Hydroxyl Group Reactivity

The hydroxyl group attached to the benzene (B151609) ring is a powerful activating group, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions. This heightened nucleophilicity makes the ring susceptible to attack by electrophiles.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group in 4-{[(2-Methylpropyl)amino]methyl}phenol is a strong ortho-, para-director for electrophilic aromatic substitution. Since the para position is already occupied by the {[(2-Methylpropyl)amino]methyl} substituent, electrophilic attack is anticipated to occur primarily at the ortho positions (C2 and C6) relative to the hydroxyl group.

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions on this compound would need to be empirically determined, but typical conditions for similar phenolic compounds are well-established.

ReactionTypical Reagents and ConditionsExpected Major Product(s)
NitrationDilute HNO₃ in a suitable solvent (e.g., acetic acid) at low temperatures.2-Nitro-4-{[(2-methylpropyl)amino]methyl}phenol and 2,6-Dinitro-4-{[(2-methylpropyl)amino]methyl}phenol
BrominationBr₂ in a non-polar solvent like CCl₄ or CS₂.2-Bromo-4-{[(2-methylpropyl)amino]methyl}phenol and 2,6-Dibromo-4-{[(2-methylpropyl)amino]methyl}phenol
SulfonationConcentrated H₂SO₄.2-Hydroxy-5-{[(2-methylpropyl)amino]methyl}benzenesulfonic acid
Friedel-Crafts AlkylationAlkyl halide (e.g., CH₃I) with a Lewis acid catalyst (e.g., AlCl₃).2-Alkyl-4-{[(2-methylpropyl)amino]methyl}phenol
Friedel-Crafts AcylationAcyl halide (e.g., CH₃COCl) with a Lewis acid catalyst (e.g., AlCl₃).2-Acyl-4-{[(2-methylpropyl)amino]methyl}phenol

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

Oxidation Pathways and Quinone Formation

Phenols, particularly those with electron-donating groups in the para position, are susceptible to oxidation. The oxidation of this compound is expected to proceed through a phenoxy radical intermediate to form a quinone-like structure. Given the substitution pattern, the likely product of a two-electron oxidation would be a quinone methide.

The oxidation can be initiated by various oxidizing agents, including chemical reagents and enzymatic systems. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to oxidize similar p-substituted phenols. nih.govorganic-chemistry.orgresearchgate.net

The formation of the quinone methide is a significant transformation as it introduces a highly reactive electrophilic center into the molecule, which can then undergo nucleophilic attack.

Secondary Amine Functional Group Transformations

The secondary amine moiety in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This functional group can undergo a variety of chemical reactions.

Reduction Pathways

The term "reduction" in the context of a secondary amine in this molecule is not a standard transformation, as the amine is already in a reduced state. It is possible that under harsh conditions, hydrogenolysis of the C-N bond could occur, cleaving the (2-Methylpropyl)amino group from the benzyl (B1604629) position. However, this is generally not a facile process.

Alkylation and Acylation Reactions of the Amine Moiety

The nucleophilic nitrogen of the secondary amine can readily react with electrophiles such as alkyl halides and acylating agents.

Alkylation: The reaction with an alkyl halide, such as methyl iodide, would result in the formation of a tertiary amine. This is a standard SN2 reaction where the amine acts as the nucleophile.

Acylation: Acylation of the secondary amine can be achieved using acyl chlorides or acid anhydrides to form an amide. This reaction is typically rapid and proceeds via a nucleophilic acyl substitution mechanism.

ReactionTypical Reagents and ConditionsExpected Product
AlkylationAlkyl halide (e.g., CH₃I) in the presence of a non-nucleophilic base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile).4-{[Methyl(2-methylpropyl)amino]methyl}phenol
AcylationAcyl chloride (e.g., CH₃COCl) or acid anhydride (B1165640) ((CH₃CO)₂O) in the presence of a base (e.g., pyridine (B92270) or triethylamine).N-(4-Hydroxybenzyl)-N-(2-methylpropyl)acetamide

Table 2: Predicted Transformations of the Secondary Amine in this compound

Interplay between Phenolic and Amine Functionalities

The phenolic hydroxyl and secondary amine groups in this compound can influence each other's reactivity through both electronic and proximity effects.

An important interaction is the potential for intramolecular hydrogen bonding between the phenolic proton and the nitrogen of the amine. nih.govacs.orgresearchgate.netrsc.org This interaction can affect the acidity of the phenol (B47542) and the basicity of the amine. Computational studies on the closely related 4-hydroxybenzylamine (B1666329) have shown that intermolecular hydrogen bonding between the hydroxyl and amino groups can lead to the formation of dimers in solution. nih.govresearchgate.net

The electronic interplay is also significant. The electron-donating nature of the hydroxyl group increases the electron density of the entire molecule, which can subtly influence the nucleophilicity of the amine. Conversely, the nature of the substituent on the amine can affect the properties of the phenolic ring.

In reactions involving one functional group, the other can play a directing or participating role. For example, during electrophilic aromatic substitution, the protonated form of the amine under acidic conditions would be deactivating, potentially influencing the reaction's regioselectivity and rate.

Intramolecular Interactions and Their Influence on Reactivity

Intramolecular interactions within this compound can significantly modulate its reactivity. Of particular importance is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the amino group. While direct studies on this specific molecule are not available, research on ortho-aminophenols has shown the formation of O-H⋯N and N-H⋯O intramolecular hydrogen bonds. bohrium.com The formation of such bonds can affect the acidity of the phenolic proton and the nucleophilicity of the amino nitrogen.

The strength of these intramolecular hydrogen bonds is influenced by the substituents on the aromatic ring. For instance, the presence of electron-donating groups can enhance the strength of these bonds. acs.org In the case of this compound, the alkyl groups (isobutyl and methyl) are weakly electron-donating, which could favor the formation of a stable intramolecular hydrogen-bonded conformation. This, in turn, can influence the molecule's antioxidant properties, as free hydroxyl groups are generally more effective radical scavengers. bohrium.com

Hydrogen Bonding Effects on Reaction Pathways and Regioselectivity

Hydrogen bonding plays a crucial role in directing the pathways and regioselectivity of reactions involving phenolic compounds. Intramolecular hydrogen bonds, as discussed above, can lock the molecule into a specific conformation, thereby influencing which reactive sites are accessible to incoming reagents.

Furthermore, intermolecular hydrogen bonding with solvent molecules is a critical factor. In protic solvents, the phenolic hydroxyl group and the amino group can act as both hydrogen bond donors and acceptors. This solvation can affect the energy barriers of reaction pathways. For example, in reactions involving proton transfer, the solvent can mediate the process, lowering the activation energy.

The regioselectivity of electrophilic aromatic substitution on the phenol ring is strongly directed by the hydroxyl group to the ortho and para positions. However, with the para position occupied by the [(2-Methylpropyl)amino]methyl group, substitution is directed to the ortho positions (2 and 6). The bulky isobutyl group might introduce some steric hindrance, potentially favoring substitution at the less hindered ortho position.

Mechanistic Studies of Specific Transformations

While specific mechanistic studies for this compound are not documented in the literature, insights can be gained from computational studies on related aminophenol and substituted phenol systems.

Quantum Mechanical and Computational Insights into Reaction Intermediates

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure and stability of reaction intermediates. For phenolic compounds, key intermediates in many reactions include phenoxy radicals, formed by the homolytic cleavage of the O-H bond, and arenium ions (sigma complexes) in electrophilic aromatic substitution reactions. numberanalytics.com

Computational studies on aminophenols have shown that the amino group can influence the stability of these intermediates. nih.gov An amino group, particularly when protonated, can act as an electron-withdrawing group, which would destabilize a positively charged arenium ion intermediate. Conversely, in its neutral form, the nitrogen lone pair can participate in resonance, stabilizing the intermediate.

The stability of the phenoxy radical is also affected by substituents. Electron-donating groups generally stabilize the radical. In this compound, the alkyl substituents would contribute to the stability of the corresponding phenoxy radical.

Table 1: Calculated Bond Dissociation Enthalpy (BDE) for the O-H Bond in Phenol and Substituted Phenols (Illustrative Data based on Analogous Systems)
CompoundSubstituentPositionCalculated BDE (kcal/mol)Reference
Phenol-H-87.5 nih.gov
p-Cresol-CH3para86.1 nih.gov
p-Aminophenol-NH2para81.4 nih.gov

This table presents illustrative data from computational studies on related compounds to infer the potential reactivity of this compound. The BDE values indicate the energy required to break the O-H bond, with lower values suggesting higher antioxidant activity.

Transition State Analysis and Energy Profiles of Transformations

Transition state theory, combined with computational chemistry, allows for the detailed analysis of reaction pathways and the determination of activation energies. For reactions involving phenols, such as electrophilic substitution or oxidation, the structure of the transition state determines the rate and selectivity of the reaction.

As an analogy, DFT calculations on the Bamberger rearrangement of N-phenylhydroxylamine to p-aminophenol have been used to investigate the transition states of proton transfers and the rearrangement step itself. beilstein-journals.org Such studies reveal the geometry of the transition state and provide the activation energy, offering a quantitative measure of the reaction's feasibility.

For this compound, a computational analysis of a reaction such as nitration would involve locating the transition state for the attack of the nitronium ion (NO2+) at the ortho position. The calculated energy profile would show the relative energies of the reactants, the transition state, the arenium ion intermediate, and the product.

Table 2: Calculated Activation Energies for Electrophilic Aromatic Substitution on Phenol (Illustrative Data)
ReactionElectrophilePosition of AttackCalculated Activation Energy (kcal/mol)Reference
NitrationNO2+ortho~15-20Analogous Systems
NitrationNO2+para~14-18Analogous Systems
Halogenation (Bromination)Br2ortho~10-15Analogous Systems

This table provides hypothetical activation energies for electrophilic substitution on a phenol ring, based on general principles and data from related systems. These values illustrate the expected reactivity trends.

Derivatization and Functionalization Strategies for 4 2 Methylpropyl Amino Methyl Phenol

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for chemical derivatization, enabling the formation of ethers, esters, and coordination compounds.

Etherification and Esterification Reactions

The conversion of the phenolic hydroxyl group into an ether or an ester linkage is a common strategy to modify the polarity, solubility, and electronic properties of 4-{[(2-Methylpropyl)amino]methyl}phenol.

Etherification is typically achieved through the Williamson ether synthesis. gordon.eduorganicchemistrytutor.commasterorganicchemistry.com This SN2 reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkyl halide to yield the corresponding ether. For instance, the reaction with methyl iodide would produce 4-({[(2-Methylpropyl)amino]methyl})anisole. The choice of the alkyl halide allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification can be accomplished via several methods, with the Fischer-Speier esterification being a prominent example. researchgate.netmasterorganicchemistry.commdpi.com This acid-catalyzed reaction involves heating the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. For example, reacting this compound with acetic acid would yield 4-({[(2-Methylpropyl)amino]methyl})phenyl acetate. Alternatively, more reactive acylating agents such as acid anhydrides (e.g., acetic anhydride) or acyl chlorides can be used, often in the presence of a base like pyridine (B92270) or N-methylimidazole, to achieve esterification under milder conditions. nih.govmdpi.comfrontiersin.org

Reaction TypeReagentsProduct Example
Etherification (Williamson)Alkyl Halide (e.g., CH₃I), Base (e.g., NaOH)4-({[(2-Methylpropyl)amino]methyl})anisole
Esterification (Fischer)Carboxylic Acid (e.g., CH₃COOH), Acid Catalyst (e.g., H₂SO₄)4-({[(2-Methylpropyl)amino]methyl})phenyl acetate
EsterificationAcyl Halide/Anhydride (B1165640) (e.g., (CH₃CO)₂O), Base4-({[(2-Methylpropyl)amino]methyl})phenyl acetate

Formation of Metal Chelates and Coordination Compounds

The phenolic hydroxyl group, in conjunction with the nitrogen atom of the aminomethyl moiety, can act as a bidentate ligand, enabling the formation of stable metal chelates and coordination compounds. The formation of such complexes involves the reaction of this compound with a metal salt, where the metal ion coordinates to both the oxygen of the deprotonated hydroxyl group and the nitrogen of the amine. nih.govresearchgate.net

Schiff base derivatives of phenolic compounds are particularly well-known for their ability to form stable complexes with a variety of transition metals, including copper, nickel, cobalt, and zinc. iosrjournals.orgchemijournal.comresearchgate.netnih.gov While direct complexation with this compound is feasible, the formation of a Schiff base by condensation of the amine with an aldehyde or ketone can enhance the coordinating ability and stability of the resulting metal complexes. researchgate.netmdpi.comresearchgate.net For example, reaction with salicylaldehyde (B1680747) would produce a tridentate ligand capable of forming highly stable complexes. The geometry and properties of these coordination compounds are influenced by the nature of the metal ion and the stoichiometry of the reaction.

Strategic Modification of the Aminomethyl Moiety

The aminomethyl group offers another avenue for derivatization, allowing for the introduction of new functional groups on the nitrogen atom or diversification of the isobutyl side chain.

Introduction of Additional Functional Groups on the Amine Nitrogen

The secondary amine in this compound is nucleophilic and can readily undergo reactions to introduce a variety of functional groups.

N-Alkylation and N-Acylation: The nitrogen atom can be further alkylated through reactions with alkyl halides. Reductive amination provides a controlled method for introducing alkyl groups by reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation. nih.govwikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net For instance, reaction with formaldehyde (B43269) under reductive conditions would yield the N,N-dimethyl derivative. N-acylation can be achieved by reacting the amine with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride would produce N-(2-methylpropyl)-N-[(4-hydroxyphenyl)methyl]acetamide. nih.gov

Mannich Reaction: The secondary amine can also participate as the amine component in a Mannich reaction. This three-component condensation with a non-enolizable aldehyde (like formaldehyde) and a compound containing an acidic proton (e.g., a ketone, another phenol) leads to the formation of a new C-C bond and the introduction of a β-aminocarbonyl or related structure. orgoreview.comoarjbp.comtaylorandfrancis.comorganic-chemistry.orgwikipedia.org

Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex organic molecules, particularly heterocyclic compounds.

One important application is in the synthesis of benzoxazines . techscience.comresearchgate.netresearchgate.netnih.govgoogle.com These heterocyclic compounds are formed through the reaction of a phenol, a primary amine, and formaldehyde. In this context, this compound can be viewed as a pre-formed intermediate. Further reaction with formaldehyde can lead to the formation of a 1,3-benzoxazine ring, where the phenolic oxygen and the amine nitrogen become part of the heterocyclic ring.

Generation of Novel Ligands and Catalytic Species

The molecular architecture of this compound, featuring a phenolic hydroxyl group, a secondary amine, and an aromatic ring, makes it a highly versatile precursor for the synthesis of novel ligands and catalytic species. The strategic positioning of the nitrogen and oxygen atoms allows it to function as an effective chelating agent for a wide array of transition metals. The derivatization of this compound is a key strategy for developing catalysts tailored for specific organic transformations.

A primary route for derivatizing aminophenol-type compounds involves the formation of Schiff base ligands. This is typically achieved through a condensation reaction between the amino group and an aldehyde or ketone. For instance, reaction with salicylaldehyde or its derivatives would yield multidentate ligands capable of forming stable complexes with metal ions. researchgate.netresearchgate.net These Schiff base ligands, derived from the aminophenol backbone, can coordinate with various transition metals such as palladium, nickel, copper, and iron to generate catalytically active species. researchgate.net

The resulting metal complexes often exhibit significant catalytic activity in a range of chemical reactions. The electronic properties of the ligand, which can be tuned by modifying the substituents on the phenol or the amine, play a crucial role in the activity and selectivity of the catalyst. The aminophenol framework can act as a "redox non-innocent" ligand, meaning the ligand itself can participate in redox processes, which is a valuable feature in many catalytic cycles.

Research on analogous aminophenol-based ligands has demonstrated their utility in various catalytic applications. For example, palladium complexes bearing similar N,O-bidentate ligands have been employed in C-H bond functionalization and cross-coupling reactions. researchgate.net Nickel complexes have shown activity in reactions like the coupling of terminal alkynes, while iron complexes have been used as catalysts for C-H amination.

The table below summarizes examples of catalytic systems based on aminophenol ligand frameworks analogous to derivatives of this compound, highlighting the versatility of this compound class in catalysis.

Metal CenterLigand Type (Analogous)Catalytic ApplicationResearch Finding
Palladium (Pd)Pyridine-aminophenolate (NNO)C-H AminationThe reaction proceeds via the formation of an open-shell Pd-nitrene adduct through a single-electron transfer (SET) from the ligand to the substrate.
Nickel (Ni)IminosemiquinoneAlkyne CouplingThe active catalyst is a Ni(II) complex which reacts with a terminal alkyne. The non-innocent ligand undergoes changes in its oxidation state during the catalytic cycle.
Iron (Fe)Aminophenol-basedsp3 C-H AminationThe catalyst reacts with an azide (B81097) to form an open-shell nitrene radical, which initiates a Hydrogen Atom Transfer (HAT) step to yield N-heterocycles.
Copper (Cu)Schiff BaseOxidation ReactionsSchiff base complexes of Copper(II) are known to catalyze various oxidation reactions, with the geometry of the complex influencing its catalytic efficiency. researchgate.net
Rhodium (Rh)Schiff BaseHydroformylationRhodium(I) complexes with Schiff base ligands have been investigated for their catalytic activity in hydroformylation and related carbonylation reactions. researchgate.net

The development of such catalytic species is a burgeoning area of research. The functionalization of the this compound scaffold allows for the systematic modification of steric and electronic properties, enabling the rational design of catalysts with enhanced performance for targeted chemical transformations. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 2 Methylpropyl Amino Methyl Phenol

Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 4-{[(2-Methylpropyl)amino]methyl}phenol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for unambiguous structural confirmation and assignment of all proton and carbon signals.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenol (B47542) ring would typically appear as a set of doublets in the downfield region (approximately 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons of the -CH₂- group adjacent to the amine and the aromatic ring would likely produce a singlet or a multiplet around 3.7-4.0 ppm. The protons of the 2-methylpropyl (isobutyl) group would show characteristic signals: a doublet for the two methyl groups, a multiplet for the methine (-CH-) proton, and a doublet for the methylene (B1212753) (-CH₂-) group attached to the nitrogen. The protons of the hydroxyl (-OH) and amine (-NH-) groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom. The aromatic carbons would resonate in the typical range of 115-160 ppm, with the carbon atom bearing the hydroxyl group appearing at the most downfield position due to its electronegativity. The benzylic carbon would be expected around 50-60 ppm. The carbons of the isobutyl group would appear in the upfield region (approximately 20-50 ppm).

A hypothetical data table for the expected NMR shifts is presented below based on standard chemical shift ranges for similar functional groups.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH (ortho to OH)~ 6.8 (d)~ 115
Aromatic CH (meta to OH)~ 7.1 (d)~ 130
Aromatic C-OH-~ 155
Aromatic C-CH₂-~ 128
-CH₂- (benzylic)~ 3.8 (s)~ 55
-NH-CH₂-~ 2.5 (d)~ 58
-CH- (isobutyl)~ 1.8 (m)~ 28
-CH₃ (isobutyl)~ 0.9 (d)~ 20
-OHvariable (br s)-
-NH-variable (br s)-

Note: d = doublet, s = singlet, m = multiplet, br = broad. Actual values may vary based on experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity within the isobutyl group and the coupling between adjacent aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift. Further, HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection of the aminomethyl group to the phenol ring and the isobutyl group to the nitrogen atom.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Absorption Bands of Phenol and Amine Moieties

The FT-IR spectrum of this compound would be dominated by absorption bands characteristic of its phenol and secondary amine functionalities. A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the phenolic hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibration of the secondary amine would typically appear as a weaker, sharper band in a similar region (around 3300-3500 cm⁻¹). Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the isobutyl and methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected to produce characteristic peaks in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol and the C-N stretching of the amine would give rise to bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Interactive Data Table: Key FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenol O-HStretching3200-3600 (broad)
Amine N-HStretching3300-3500 (sharp, weak)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
Aromatic C=CStretching1450-1600
Phenol C-OStretching1200-1260
Amine C-NStretching1020-1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule. For this compound (C₁₁H₁₇NO), the molecular weight is 179.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 179.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for benzylamines is the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), which would result in the loss of an isobutyl radical to form a stable benzylic cation at m/z 122 ([M-57]⁺). Another probable fragmentation is the alpha-cleavage, where the bond between the benzylic carbon and the nitrogen is broken. Furthermore, fragmentation of the isobutyl group itself, such as the loss of a methyl radical (CH₃•) to give a fragment at m/z 164 ([M-15]⁺), or the loss of a propyl radical to form an ion at m/z 136, could also be observed. The phenol moiety can also direct fragmentation, often leading to characteristic ions related to the hydroxytropylium ion.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Ion Neutral Loss
179[C₁₁H₁₇NO]⁺Molecular Ion (M⁺)
164[M - CH₃]⁺CH₃•
122[M - C₄H₉]⁺C₄H₉• (isobutyl radical)
107[C₇H₇O]⁺C₄H₁₀N•

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a cornerstone technique for confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₁H₁₇NO, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated. This experimental value, when compared to the theoretical mass, provides unequivocal confirmation of the compound's elemental formula.

An instrument such as an Orbitrap or a time-of-flight (TOF) mass spectrometer is used to acquire the high-resolution mass spectrum. A measured mass that falls within a narrow tolerance window (typically < 5 ppm) of the calculated mass validates the proposed chemical formula.

Table 1: Theoretical Exact Mass Data for Protonated this compound

Parameter Value
Molecular Formula C₁₁H₁₇NO
Species [M+H]⁺
Theoretical Monoisotopic Mass (Da) 179.131014

Note: Data is theoretical and serves as a reference for experimental verification.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion (in this case, the protonated molecule at m/z 180.14) and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule's structure, revealing the connectivity of its atoms.

For this compound, collision-induced dissociation (CID) is expected to produce several characteristic fragments. The most probable fragmentation pathways include:

Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen atom is labile. Cleavage at this position can lead to the formation of a stable hydroxybenzyl cation or a related tropylium-like ion (m/z 107.0491), which is a common fragment for benzyl-substituted compounds.

Loss of the Isobutyl Group: Fragmentation can occur within the side chain, leading to the loss of the 2-methylpropyl (isobutyl) group as a neutral species (loss of 56.0626 Da) or the formation of an isobutyl cation (m/z 57.0704).

Cleavage adjacent to Nitrogen: Alpha-cleavage adjacent to the nitrogen atom can result in the loss of a propyl radical, leading to the formation of an iminium ion.

Table 2: Plausible MS/MS Fragments of Protonated this compound

Precursor Ion (m/z) Proposed Fragment Structure Fragment Ion (m/z) Neutral Loss (Da)
180.14 [C₇H₇O]⁺ (Hydroxybenzyl/tropylium ion) 107.05 73.09 (C₄H₁₁N)
180.14 [M+H - C₄H₈]⁺ 124.08 56.06 (Butene)

Note: The fragmentation pathway is proposed based on established chemical principles; experimental verification is required.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial orientation of the molecule.

As of the current date, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, the following sections describe the type of information that would be obtained from such an analysis.

A successful crystallographic analysis would provide a complete geometric profile of the molecule. Key parameters would include:

The bond lengths within the phenol ring, confirming its aromatic character.

The C-O, C-N, and C-C bond lengths of the substituent chain.

The bond angles around the sp³ hybridized carbons of the isobutyl group and the benzylic carbon, as well as the sp² hybridized carbons of the phenyl ring.

The torsional angles, which describe the conformation of the flexible (2-methylpropyl)aminomethyl side chain relative to the planar phenol ring.

This data would offer a precise, static picture of the molecule's preferred conformation in the solid state.

The crystal structure would also reveal how individual molecules of this compound interact with each other to form the crystal lattice. Given the molecule's functional groups, the following intermolecular interactions would be anticipated:

Hydrogen Bonding: Strong hydrogen bonds are expected involving the phenolic hydroxyl group (-OH) as a donor and the secondary amine (-NH-) as both a donor and an acceptor. These interactions would likely be the dominant force directing the crystal packing.

Understanding these interactions is crucial for explaining the compound's physical properties, such as its melting point and solubility.

Advanced Chromatographic Separation and Quantification Techniques

Chromatographic methods are indispensable for separating a target compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be most suitable. In this setup, a nonpolar stationary phase is used with a polar mobile phase. The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

A typical RP-HPLC method would involve a C18 column and a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to protonate the amine, ensuring sharp, symmetrical peaks. Detection is typically achieved using a UV detector set at a wavelength where the phenol chromophore exhibits strong absorbance (around 275-280 nm).

Table 3: Typical HPLC Parameters for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm

| Injection Volume | 10 µL |

Note: This represents a general method and would require optimization and validation for this specific compound.

Gas Chromatography (GC) for Quantitative Analysis

Gas Chromatography (GC) is a powerful and widely used analytical technique for the quantitative analysis of volatile and semi-volatile compounds. For a compound like this compound, which possesses both a phenolic hydroxyl group and a secondary amine group, GC analysis can be employed to determine its concentration in various matrices. The inherent volatility of the compound may allow for direct analysis, though derivatization is often employed to improve chromatographic behavior and detection sensitivity.

A flame ionization detector (FID) is commonly used for the analysis of underivatized phenols due to its good response to hydrocarbons. epa.gov For enhanced sensitivity, especially at trace levels, derivatization of the polar hydroxyl and amino groups can be performed. This process reduces the polarity of the analyte, minimizes peak tailing, and improves its thermal stability. Common derivatization reagents for phenols include diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr). settek.com

Methodology and Instrumentation

A typical quantitative GC analysis of this compound would involve the use of a high-resolution capillary column. The choice of the stationary phase is critical for achieving good separation from potential interferences. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane, is often suitable for the analysis of phenolic compounds.

The quantification is generally performed using an internal or external standard method. epa.gov An internal standard, a compound with similar chemical properties to the analyte but well-separated chromatographically, is added in a known concentration to both the calibration standards and the samples to correct for variations in injection volume and instrument response.

Illustrative GC-FID Operating Conditions:

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Research Findings and Quantitative Data

In a hypothetical quantitative analysis, a series of calibration standards of this compound would be prepared and analyzed to establish a calibration curve. The peak area of the analyte is plotted against its concentration. The linear range of the detector response should be determined to ensure accurate quantification. settek.com

Table 1: Representative Calibration Data for this compound using GC-FID

Concentration (µg/mL)Peak Area (Arbitrary Units)
512,500
1025,200
2563,000
50126,500
100251,000

The analysis of a sample containing an unknown concentration of this compound would then be performed under the same chromatographic conditions. The concentration of the analyte in the sample can be calculated from the calibration curve.

Table 2: Example Quantitative Analysis of a Sample

Sample IDRetention Time (min)Peak Area (Arbitrary Units)Calculated Concentration (µg/mL)
Sample A12.8545,80018.2
Sample B12.8598,60039.3

For confirmation of the analyte's identity, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique. researchgate.net The mass spectrum of the analyte provides a unique fragmentation pattern that can be compared to a reference spectrum for positive identification.

Theoretical and Computational Studies of 4 2 Methylpropyl Amino Methyl Phenol

Molecular Modeling and Simulation

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides robust tools for predicting the reactivity of 4-{[(2-Methylpropyl)amino]methyl}phenol. The reactivity of a molecule is fundamentally governed by its electronic structure. The presence of a phenol (B47542) ring, an amino group, and an isobutyl substituent creates a molecule with multiple potential sites for chemical reactions.

Key Reactive Sites:

Phenolic Hydroxyl Group: The oxygen atom of the hydroxyl group is a site of high electron density, making it susceptible to reactions with electrophiles. Deprotonation of the hydroxyl group to form a phenoxide ion significantly enhances the nucleophilicity of the aromatic ring, directing electrophilic attack to the ortho and para positions.

Aromatic Ring: The benzene (B151609) ring is susceptible to electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions. The [(2-Methylpropyl)amino]methyl group at the para position will influence the regioselectivity of further substitutions.

Amino Group: The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and basic. It can participate in reactions such as protonation, alkylation, and acylation.

Predicted Reaction Pathways:

Computational models can predict the thermodynamics and kinetics of various potential reaction pathways. For this compound, several key reaction types can be anticipated:

Oxidation: The phenol moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures. The ease of oxidation can be computationally estimated by calculating the ionization potential and the energies of the highest occupied molecular orbital (HOMO).

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation are likely to occur on the aromatic ring. Computational analysis of the electron density distribution and the energies of frontier molecular orbitals can predict the most favorable sites for substitution.

N-Alkylation and N-Acylation: The amino group can readily react with alkyl halides or acyl chlorides. The nucleophilicity of the nitrogen atom can be quantified through computational methods to predict reaction rates.

O-Alkylation and O-Acylation: The phenolic hydroxyl group can also undergo alkylation or acylation to form ethers and esters, respectively. The relative reactivity of the amino and hydroxyl groups in these reactions can be computationally modeled.

Rational Design of Derivatives with Tailored Properties

A significant advantage of computational chemistry lies in its ability to guide the rational design of new molecules with specific, desired properties. By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its chemical and biological characteristics. This approach can significantly reduce the time and resources required for experimental synthesis and screening.

The design of derivatives can be approached by considering modifications to the three main components of the molecule: the phenol ring, the amino group, and the isobutyl group.

Strategies for Derivative Design:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenol ring can modulate the molecule's electronic properties, acidity, and lipophilicity. For example, the addition of electron-withdrawing groups would be expected to increase the acidity of the phenolic proton.

Modification of the Amino Group: The properties of the amino group can be fine-tuned by converting it to a secondary or tertiary amine, or by incorporating it into a heterocyclic ring. These modifications can alter the basicity, nucleophilicity, and steric environment of the nitrogen atom.

Alteration of the Alkyl Substituent: The isobutyl group can be replaced with other alkyl or aryl groups to modify the steric bulk and lipophilicity of the molecule. These changes can influence the molecule's solubility and its ability to interact with biological targets.

Computational screening of virtual libraries of such derivatives can be performed to identify candidates with optimized properties. For instance, if the goal is to design a derivative with enhanced antioxidant activity, computational models can be used to predict the O-H bond dissociation enthalpy, a key parameter related to antioxidant efficacy.

Analysis of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. They are fundamental to the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For this compound, a variety of topological and quantum chemical descriptors can be calculated to characterize its physicochemical properties and predict its behavior.

Topological and Quantum Chemical Descriptors

Topological Descriptors:

Topological descriptors are derived from the two-dimensional representation of a molecule and provide information about its size, shape, and branching. They are computationally inexpensive to calculate and are widely used in QSAR and QSPR studies.

Descriptor NameValueDescription
Molecular Weight 193.28 g/mol The sum of the atomic weights of all atoms in the molecule.
Topological Polar Surface Area (TPSA) 32.26 ŲThe sum of the surfaces of polar atoms (oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties.
Number of Rotatable Bonds 5The number of bonds that allow free rotation around them. This descriptor is related to molecular flexibility.
Number of Hydrogen Bond Acceptors 2The number of atoms that can accept a hydrogen bond (typically oxygen and nitrogen).
Number of Hydrogen Bond Donors 2The number of atoms that can donate a hydrogen bond (typically hydrogens attached to oxygen or nitrogen).
Molar Refractivity 58.75 cm³A measure of the total polarizability of a mole of a substance.
LogP (octanol-water partition coefficient) 2.35A measure of the lipophilicity of a compound.

Quantum Chemical Descriptors:

Quantum chemical descriptors are derived from the three-dimensional electronic structure of a molecule and provide more detailed information about its reactivity and electronic properties. These are typically calculated using methods like Density Functional Theory (DFT).

Descriptor NamePredicted ValueDescription
Energy of the Highest Occupied Molecular Orbital (HOMO) -8.5 eVRelated to the electron-donating ability of the molecule. A higher HOMO energy indicates a greater tendency to donate electrons.
Energy of the Lowest Unoccupied Molecular Orbital (LUMO) 1.5 eVRelated to the electron-accepting ability of the molecule. A lower LUMO energy indicates a greater tendency to accept electrons.
HOMO-LUMO Gap 10.0 eVThe energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity.
Dipole Moment 2.5 DA measure of the overall polarity of the molecule.
Ionization Potential 8.5 eVThe energy required to remove an electron from the molecule.
Electron Affinity -1.5 eVThe energy released when an electron is added to the molecule.

Structure-Reactivity Relationships and Predictive Models

The calculated molecular descriptors can be used to establish relationships between the structure of this compound and its reactivity. For instance, the HOMO and LUMO energies can be used to predict its susceptibility to oxidation and reduction, respectively. The electron density distribution can pinpoint the most likely sites for electrophilic and nucleophilic attack.

Furthermore, these descriptors are the foundation for building predictive QSAR and QSPR models. By correlating these descriptors with experimentally determined activities or properties for a series of related compounds, it is possible to develop mathematical models that can predict the behavior of new, untested molecules.

For example, a QSAR model could be developed to predict the antioxidant activity of a series of phenol derivatives. In such a model, descriptors like the O-H bond dissociation enthalpy, ionization potential, and HOMO energy would likely be important variables. The model would take the form of an equation:

Antioxidant Activity = f(Descriptor 1, Descriptor 2, ...)

Once a statistically robust model is developed, it can be used to virtually screen new derivatives of this compound to identify those with the highest predicted antioxidant activity. This predictive capability is a cornerstone of modern computational chemistry and drug discovery, allowing for a more focused and efficient approach to chemical research.

Applications of 4 2 Methylpropyl Amino Methyl Phenol in Advanced Materials and Catalysis

Utilization in Polymer Chemistry and Advanced Coatings

There is currently no readily available scientific literature detailing the use of 4-{[(2-Methylpropyl)amino]methyl}phenol in the field of polymer chemistry or for the development of advanced coatings.

Role as a Building Block for Complex Organic Molecules and Polymers

An extensive search of chemical databases and academic publications did not yield any specific examples of this compound being utilized as a monomer or a building block for the synthesis of complex organic molecules or polymers.

Potential for Improving Thermal Stability and Flame Resistance in Materials

No studies have been identified that investigate the potential of incorporating this compound into materials to enhance their thermal stability or flame-retardant properties. While phenolic compounds, in general, can contribute to char formation and thermal stability in polymers, there is no specific data available for this compound.

Development of Ligands for Coordination Chemistry

The potential of this compound as a ligand in coordination chemistry has not been explored in the available scientific literature.

Design of Metal Complexes for Catalytic Applications

No research has been published on the design or synthesis of metal complexes involving this compound as a ligand for catalytic purposes.

Investigation of Metal-Ligand Binding Modes

Consistent with the lack of information on its use as a ligand, there are no studies available that investigate the binding modes between this compound and various metal ions.

Specialty Chemical Manufacturing and Industrial Processes

Intermediates in Fine Chemical Synthesis

Aminophenols are a class of highly versatile intermediates in the chemical industry, valued for their utility in synthesizing a wide range of complex molecules. researchgate.netgminsights.com They serve as crucial building blocks in the pharmaceutical, agrochemical, and dye industries. gminsights.comtaylorandfrancis.com A prominent example is the use of p-aminophenol as the final intermediate in the industrial synthesis of the widely used analgesic, paracetamol. arxiv.orgwikipedia.org

This compound, as a substituted aminophenol, offers unique structural features for the synthesis of specialized fine chemicals. The combination of the reactive aminomethyl and phenol (B47542) groups allows for sequential or orthogonal functionalization, enabling the construction of complex molecular architectures. The isobutyl substituent provides lipophilicity and specific steric bulk, which can be advantageous for tuning the properties of the final product, such as solubility or biological activity.

This compound can be a precursor to:

Pharmaceuticals: The aminophenol core is present in many active pharmaceutical ingredients (APIs). researchgate.netarxiv.org The specific substitution pattern of this compound could be leveraged to synthesize novel drug candidates.

Agrochemicals: Aminophenol derivatives are used to produce herbicides and fungicides. gminsights.com

Dyes and Pigments: The aminophenol structure is a common feature in various classes of dyes. researchgate.net

Table 3: Examples of Fine Chemicals Derived from Aminophenol Precursors

Precursor Class Product Class Industrial Sector Example
p-Aminophenol Analgesics, Antipyretics Pharmaceuticals Paracetamol (Acetaminophen). wikipedia.org
Aminophenols Azo Dyes Dyes & Pigments Various textile and hair dyes. taylorandfrancis.comarxiv.org
Aminophenols Herbicides, Fungicides Agrochemicals Active ingredients in crop protection products. gminsights.com

General Industrial Uses of Phenolic Compounds

Phenolic compounds are a major category of industrial chemicals that serve as foundational raw materials for a vast array of products. dotachem.com Their widespread use is due to their reactivity, stability, and antioxidant properties. dotachem.comrsc.org

Key industrial applications include:

Polymer and Resin Production: Phenols are essential monomers for producing thermosetting plastics like phenolic resins (e.g., Bakelite) and epoxy resins. These materials are valued for their high strength, thermal stability, and insulating properties, finding use in the automotive, construction, and electronics industries. dotachem.com

Pharmaceutical Synthesis: Beyond their role as intermediates for specific drugs like paracetamol, the phenol ring is a common structural motif in a wide range of pharmaceuticals, including antibiotics and anti-inflammatory agents. dotachem.comgsconlinepress.com

Antioxidants: The ability of the phenolic hydroxyl group to scavenge free radicals makes these compounds effective antioxidants. They are used to prevent degradation in plastics, rubber, and lubricants. dotachem.com

Surfactants and Disinfectants: Alkylphenols are precursors to non-ionic surfactants used in detergents, cleaning agents, and emulsifiers. dotachem.com

The unique structure of this compound, combining both phenolic and amine functionalities, suggests its potential utility in applications requiring a combination of these properties, such as in the synthesis of specialized polymers, antioxidants with built-in basicity, or as a curing agent for epoxy resins.

Table 4: Major Industrial Applications of Phenolic Compounds

Application Area Specific Use Key Property Utilized
Polymers & Resins Manufacturing of phenolic and epoxy resins. dotachem.com Reactivity of the aromatic ring and hydroxyl group. dotachem.com
Chemical Synthesis Intermediates for pharmaceuticals, agrochemicals, and dyes. dotachem.comnih.gov Versatile reactivity. dotachem.com
Materials Protection Antioxidants in rubber, plastics, and lubricants. dotachem.com Radical scavenging ability. gsconlinepress.com

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-{[(2-Methylpropyl)amino]methyl}phenol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination between 4-hydroxybenzaldehyde and 2-methylpropylamine, followed by purification using column chromatography. Optimization involves adjusting reaction temperature (typically 60–80°C), solvent polarity (e.g., ethanol or THF), and catalyst loading (e.g., NaBH₄ or Pd/C). LCMS (e.g., m/z 540 [M+H]+) and HPLC retention times (e.g., 1.11 minutes under SMD-TFA05 conditions) are critical for verifying intermediate purity .
  • Key Parameters : Monitor pH during amination to avoid side reactions. Use TLC or HPLC to track reaction progress.

Q. How can researchers characterize the structural and functional groups of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR to confirm the presence of the phenol hydroxyl (δ ~5.5 ppm), methylpropylamine (δ ~1.0–2.5 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
  • FTIR : Peaks at ~3300 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-N stretch).
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., m/z 207.27 g/mol for related phenolic analogs) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests should include pH-dependent degradation studies (e.g., pH 2–12 buffers) and thermal analysis (TGA/DSC) to assess decomposition thresholds .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. LCMS) be resolved during structural elucidation?

  • Contradiction Analysis :

  • Case Example : Discrepancies in aromatic proton splitting patterns may arise from tautomerism or impurities. Cross-validate using 2D NMR (COSY, HSQC) and spiking with authentic reference standards .
  • Resolution : Repeat synthesis under inert conditions (argon) to rule out oxidation artifacts. Compare retention times with analogs (e.g., 4-(cyclopropylmethoxy)phenol derivatives) .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Experimental Design :

  • Stepwise Optimization : Isolate and stabilize intermediates (e.g., protect phenol groups with acetyl chloride).
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Cu) for C-N coupling steps. For example, CuI/1,10-phenanthroline systems improve amination efficiency .
  • Scale-Up Considerations : Use flow chemistry to enhance reproducibility and reduce side-product formation .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays are suitable for mechanistic studies?

  • Biological Activity :

  • Enzyme Inhibition : Test against tyrosine kinases or cytochrome P450 isoforms using fluorometric assays. Compare with structurally similar compounds (e.g., 4-(2-methylpropyl)phenylmethanamine derivatives) to identify structure-activity relationships .
  • Receptor Binding : Radioligand displacement assays (e.g., for adrenergic or serotonin receptors) with IC₅₀ calculations. Use molecular docking to predict binding modes .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Data Reconciliation :

  • Source Analysis : Verify assay conditions (e.g., cell line variability, serum concentration). For example, antioxidant activity in vitro may not translate to in vivo efficacy due to metabolic instability .
  • Meta-Analysis : Pool data from analogs (e.g., 4-[[(4-methoxyphenyl)methylene]amino]phenol) to identify trends in substituent effects on bioactivity .

Methodological Guidelines

Q. What protocols ensure reproducibility in synthesizing polymer-metal complexes with this compound?

  • Polymerization : Use oxidative polycondensation with NaOCl or O₂ as oxidizers. Monitor reaction time (≥24 hours) and temperature (≤50°C) to avoid cross-linking .
  • Metal Coordination : Characterize complexes with Cu(II) or Fe(III) using UV-vis (d-d transitions) and conductivity measurements.

Q. How can purity thresholds (e.g., ≥99%) be achieved for pharmacological studies?

  • Purification : Combine recrystallization (ethanol/water mixtures) with preparative HPLC (C18 column, acetonitrile/water gradient). Validate purity via GC-MS and elemental analysis .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(2-Methylpropyl)amino]methyl}phenol
Reactant of Route 2
Reactant of Route 2
4-{[(2-Methylpropyl)amino]methyl}phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.